2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)
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Overview
Description
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications to enhance the stability and longevity of materials by preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) typically involves the reaction of 2-hydroxy-1,3-phenylenebis(methylene) with 4-tert-butyl-6-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to enhance the stability of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: Widely used in the rubber and plastic industries to improve the oxidation stability of materials
Mechanism of Action
The antioxidant activity of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This prevents the initiation and propagation of oxidative chain reactions. The compound targets reactive oxygen species and other free radicals, interrupting their harmful effects on materials and biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
Uniqueness
Compared to similar compounds, 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol) offers enhanced antioxidant properties due to the presence of additional hydroxyl groups, which increase its ability to neutralize free radicals. This makes it particularly effective in applications requiring high oxidative stability .
Properties
CAS No. |
90179-53-6 |
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Molecular Formula |
C30H38O3 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
4-tert-butyl-2-[[3-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methyl]-2-hydroxyphenyl]methyl]-6-methylphenol |
InChI |
InChI=1S/C30H38O3/c1-18-12-24(29(3,4)5)16-22(26(18)31)14-20-10-9-11-21(28(20)33)15-23-17-25(30(6,7)8)13-19(2)27(23)32/h9-13,16-17,31-33H,14-15H2,1-8H3 |
InChI Key |
OTKURWLIDNEPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC2=C(C(=CC=C2)CC3=C(C(=CC(=C3)C(C)(C)C)C)O)O)C(C)(C)C |
Origin of Product |
United States |
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